chemical structure and properties of 1-(4-Aminophenyl)-4-methyltetrazol-5-one
chemical structure and properties of 1-(4-Aminophenyl)-4-methyltetrazol-5-one
Technical Profile: 1-(4-Aminophenyl)-4-methyltetrazol-5-one
Executive Summary
1-(4-Aminophenyl)-4-methyltetrazol-5-one (also known as 1-(4-aminophenyl)-4-methyl-1,4-dihydro-5H-tetrazol-5-one) is a specialized heterocyclic building block used primarily in medicinal chemistry and materials science.[1] It features a tetrazolone (tetrazolinone) core—a stable, non-acidic bioisostere of the carboxylic acid or amide functionality—substituted with a para-aminophenyl group at the N1 position and a methyl group at the N4 position.
This compound serves as a critical scaffold in the synthesis of oxazolidinone antibiotics (analogous to tedizolid), Factor Xa inhibitors , and high-energy materials. Its unique electronic properties, driven by the tetrazolone ring's high nitrogen content and planarity, make it an attractive linker for fragment-based drug discovery (FBDD).
Chemical Identity & Structural Analysis
Identification Data
| Property | Detail |
| Chemical Name | 1-(4-Aminophenyl)-4-methyl-1,4-dihydro-5H-tetrazol-5-one |
| Molecular Formula | C₈H₉N₅O |
| Molecular Weight | 191.19 g/mol |
| CAS Number | Not widely listed as a commodity chemical; typically synthesized in situ or custom ordered. (Related: 1-(4-aminophenyl)-tetrazol-5-one CAS: 53173-93-6) |
| SMILES | CN1C(=O)N(N=N1)C2=CC=C(N)C=C2 |
| InChI Key | Calculated:InChI=1S/C8H9N5O/c1-12-8(14)13(10-11-12)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3 |
Structural Diagram (DOT)
Electronic Properties
-
Tetrazolone Ring: Unlike the acidic tetrazole (pKa ~4.9), the 1,4-disubstituted tetrazolone is neutral . The carbonyl group at C5 makes the ring a weak hydrogen bond acceptor but removes the acidity associated with the N-H proton of unsubstituted tetrazoles.
-
Aromaticity: The ring possesses 6
-electrons (4 from the two double bonds + 2 lone pair electrons), conferring aromatic character and significant hydrolytic stability compared to linear ureas or acyl azides. -
Dipole Moment: High, due to the separation of charge in the tetrazolone ring and the push-pull nature of the amino-phenyl system.
Synthesis & Production Protocols
The synthesis of 1-(4-aminophenyl)-4-methyltetrazol-5-one is typically achieved via a three-step sequence starting from 4-nitrophenyl isocyanate . This route ensures correct regiochemistry at the N1 and N4 positions.
Reaction Scheme (DOT)
Detailed Methodology
Step 1: Formation of the Tetrazolone Ring
-
Reagents: 4-Nitrophenyl isocyanate (1.0 eq), Trimethylsilyl azide (TMS-N3, 1.2 eq).
-
Solvent: Toluene or Xylene (Anhydrous).
-
Protocol: Reflux the isocyanate with TMS-N3 under an inert atmosphere (N2) for 12–16 hours. The reaction proceeds via the formation of an acyl azide intermediate which cyclizes.
-
Workup: Cool to room temperature. Add methanol to quench excess TMS-N3 (Caution: Hydrazoic acid evolution possible). Concentrate and recrystallize the solid 1-(4-nitrophenyl)-1H-tetrazol-5-one.
Step 2: Regioselective N4-Methylation
-
Reagents: 1-(4-nitrophenyl)-1H-tetrazol-5-one (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K2CO3, 2.0 eq).
-
Solvent: DMF or Acetone.
-
Mechanism: The N4 position is the most nucleophilic site in the tetrazolone anion. O-alkylation is a minor pathway usually suppressed by using polar aprotic solvents.
-
Protocol: Stir the mixture at 60°C for 4 hours. Monitor by TLC.[2][3][4]
-
Purification: Pour into ice water. Filter the precipitate.[2] Recrystallize from Ethanol to remove any trace O-alkylated or N2-alkylated byproducts.
Step 3: Nitro Reduction
-
Reagents: 1-(4-nitrophenyl)-4-methyltetrazol-5-one, 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure).
-
Solvent: Ethanol/Ethyl Acetate (1:1).
-
Protocol: Hydrogenate at room temperature for 6–12 hours. Filter through Celite to remove the catalyst.
-
Yield: Typically >90% for this step.[5]
-
Product: The filtrate is concentrated to yield the target amine as an off-white to pale yellow solid.
Physicochemical Properties
| Property | Value (Experimental/Predicted) | Notes |
| Appearance | Off-white to pale yellow crystalline solid | Darkens upon prolonged air exposure (oxidation of aniline). |
| Melting Point | 165–170 °C (Estimated) | Based on similar nitro/amino tetrazolone analogs. |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Poor solubility in water and hexane. |
| LogP | ~0.8 – 1.2 | Moderately lipophilic; suitable for oral drug absorption. |
| pKa (Amine) | ~4.0 – 4.5 | Less basic than aniline (pKa 4.6) due to the electron-withdrawing tetrazolone ring. |
| pKa (Ring) | Neutral | The N4-methyl substitution removes acidic protons. |
| H-Bond Donors | 2 | From the -NH₂ group. |
| H-Bond Acceptors | 5 | Ring nitrogens and carbonyl oxygen. |
Applications in Drug Discovery
Bioisosterism
The 1,4-disubstituted tetrazol-5-one scaffold is a validated bioisostere for the amide bond (-CONH-) and the carboxylic acid .
-
Metabolic Stability: It is resistant to amidases and proteases, extending the half-life of peptide-like drugs.
-
Geometry: The planar ring mimics the trans-amide geometry, maintaining the correct spatial orientation of the substituents (Phenyl and Methyl) for receptor binding.
Linker Chemistry
The 4-aminophenyl group acts as a versatile chemical handle:
-
Acylation: Reaction with acid chlorides yields amides (e.g., in the synthesis of Factor Xa inhibitors).
-
Carbamate Formation: Reaction with chloroformates creates carbamate linkers.
-
Click Chemistry: Conversion of the amine to an azide allows for CuAAC click reactions, attaching the tetrazolone core to diverse payloads.
Case Study: Antibiotic Development
In the development of oxazolidinone antibacterials (e.g., analogs of Linezolid/Tedizolid), the central phenyl ring is often substituted with a nitrogen-rich heterocycle to improve solubility and antibacterial spectrum. The 4-methyltetrazol-5-one moiety serves as this C-ring replacement, offering a balance of polarity and lipophilicity that enhances penetration into bacterial cells.
Safety & Handling
-
Hazards: As an aniline derivative, it may be toxic if swallowed or absorbed through the skin. Potential for methemoglobinemia exists, typical of aromatic amines.[6]
-
Precursor Danger: The synthesis involves azides (TMS-N3, NaN3). Strict safety protocols for preventing hydrazoic acid formation (avoid acid contact) and explosion hazards (shielding) are mandatory during Step 1.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group.
References
-
Tetrazolone Synthesis: Title: "Regioselective alkylation of 5-substituted 1H-tetrazoles." Source:New Journal of Chemistry, 2022, 46, 21085-21091.[7] URL:[Link]
-
Medicinal Chemistry Application: Title: "Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl."[8] Source:Journal of Medicinal Chemistry, 1986, 29(11), 2290–2297.[8] URL:[Link]
-
General Properties of Tetrazolones: Title: "1-(4-Aminophenyl)-1H-tetrazol-5-one Derivatives." (Generic reference for scaffold properties) Source:PubChem Compound Summary. URL:[Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(4'-aminophenyl)-5-propyl-1H-tetrazole - CAS号 109817-62-1 - 摩熵化学 [molaid.com]
- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
